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In the realm of cell-based research and therapeutics, the effective cryopreservation of primary

cells is paramount. The choice of cryoprotectant is a critical factor influencing post-thaw cell

viability, recovery, and functionality. For decades, dimethyl sulfoxide (DMSO) has been the gold

standard. However, its inherent cytotoxicity has driven the search for safer, equally effective

alternatives. D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, has

emerged as a promising non-toxic cryoprotectant. This guide provides an objective comparison

of D(+)-Trehalose dihydrate and DMSO, supported by experimental data and detailed

protocols to aid researchers in selecting the optimal cryopreservation strategy for their primary

cells.

Executive Summary
D(+)-Trehalose dihydrate presents a compelling alternative to DMSO for the cryopreservation

of primary cells, offering comparable or even superior post-thaw outcomes with significantly

lower toxicity. While DMSO, a cell-permeating agent, protects cells by reducing the intracellular

freezing point and minimizing ice crystal formation, it is also associated with cellular damage

and adverse effects in clinical applications.[1][2] Trehalose, a non-permeating cryoprotectant,

primarily acts extracellularly by stabilizing cell membranes and proteins through vitrification and

water replacement.[3][4]

Experimental evidence indicates that trehalose, often used in combination with a reduced

concentration of DMSO, can significantly enhance cell viability and functional recovery post-
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thaw.[3][5][6] In some cases, trehalose alone has demonstrated efficacy comparable to

standard DMSO protocols, particularly for specific cell types like peripheral blood stem cells.[3]

[7]

Performance Comparison: D(+)-Trehalose Dihydrate
vs. DMSO
The efficacy of a cryoprotectant is measured by several key metrics, including post-thaw cell

viability, recovery rate, and the preservation of cellular functions such as proliferation and

differentiation. The following tables summarize quantitative data from various studies

comparing D(+)-Trehalose dihydrate and DMSO in the cryopreservation of different primary

cell types.
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Cell Type
Cryoprotect
ant(s)

Post-Thaw
Viability (%)

Post-Thaw
Recovery
(%)

Proliferatio
n Capacity

Citation(s)

Murine

Spermatogon

ial Stem Cells

10% DMSO 76% - 28% [3]

10% DMSO +

50 mM

Trehalose

90% - 49% [3]

Human Cord

Blood

Hematopoieti

c Stem Cells

10% DMSO 79% - - [3][5]

5% DMSO +

146 mM

Trehalose

85% -

As high as

non-frozen

control

[3][5]

Human

Peripheral

Blood Stem

Cells

(CD34+)

10% Me₂SO

+ 90% FBS
~75% - - [8][9]

1 M

Trehalose
>85% -

Retained

differentiation

ability

[3][7][8]

Human

Adipose-

Derived Stem

Cells

5% DMSO 75% - - [3]

250 mM

Trehalose
11% - - [3]

Rat

Hepatocytes
5% DMSO 75% - - [3][5]
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200 mM

Trehalose
80% - - [3][5]

Human Skin

Fibroblasts
DMSO >80% - - [10]

Trehalose

(24h

incubation)

58.5% - - [10]

DMSO +

Trehalose
~85% - - [10]

Note: '-' indicates data not provided in the cited sources.

Experimental Methodologies
Reproducibility in cryopreservation is highly dependent on the protocol. Below are detailed

methodologies from studies comparing trehalose and DMSO.

Cryopreservation of Human Peripheral Blood Stem Cells
(CD34+)

Cell Preparation: CD34+ cells were isolated from peripheral blood.

Freezing Medium Preparation:

DMSO Group: 10% DMSO and 90% Fetal Bovine Serum (FBS).

Trehalose Group: 1 M D(+)-Trehalose dihydrate in Iscove's Modified Dulbecco's Medium

(IMDM). The solution was freshly prepared.

Freezing Protocol:

Optimal concentration of CD34+ cells (200,000) were suspended in cryogenic vials.

The freezing medium was added gradually to a final volume of 200 µl.
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Vials were placed in a controlled-rate freezing container (e.g., Nalgene® Mr. Frosty)

containing 100% isopropyl alcohol, which provides a cooling rate of -1°C/min.

The container was placed at -80°C for at least 4 hours.

Vials were then transferred to liquid nitrogen (-196°C) for long-term storage.

Thawing Protocol:

Vials were rapidly thawed in a 37°C water bath.

Cells were immediately transferred to a tube containing pre-warmed culture medium.

Cells were centrifuged to remove the cryoprotectant.

The cell pellet was resuspended in fresh medium for culture and analysis.

Post-Thaw Analysis: Cell viability was assessed using the Trypan Blue dye exclusion assay.

The ability to differentiate into megakaryocytes was evaluated by flow cytometry for the

CD61+ marker.[8][9]

Cryopreservation of Human Skin Fibroblasts
Cell Preparation: Human skin fibroblasts were cultured to the desired confluence.

Cryoprotectant Incubation:

DMSO Group: Cells were incubated with a DMSO-containing medium for 2 minutes.

Trehalose Group: Cells were incubated with a trehalose-containing medium for 24 hours.

Combination Group: Cells were incubated with trehalose for 24 hours, followed by the

addition of DMSO for 2 minutes.

Freezing and Thawing: Specific freezing and thawing rates were applied (details not

specified in the abstract).

Post-Thaw Analysis: Cell viability and apoptosis were quantified using flow cytometry with an

Annexin V & Dead Cell Assay Kit.[10]
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Mechanisms of Cryoprotection: A Visual
Comparison
The fundamental difference between DMSO and trehalose lies in their interaction with the cell.

DMSO, a small molecule, penetrates the cell membrane, while the larger trehalose molecule

typically remains in the extracellular space, unless specific methods are employed to facilitate

its entry.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Amphipathic polymer-mediated uptake of trehalose for dimethyl sulfoxide-free human cell
cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

2. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on
Melatonin - PMC [pmc.ncbi.nlm.nih.gov]

3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery
opportunities - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery
opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E
[pubs.rsc.org]

6. tandfonline.com [tandfonline.com]

7. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC
[pmc.ncbi.nlm.nih.gov]

8. spandidos-publications.com [spandidos-publications.com]

9. researchgate.net [researchgate.net]

10. Theoretical and experimental study of the antifreeze protein AFP752, trehalose and
dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [D(+)-Trehalose Dihydrate vs. DMSO: A Comparative
Guide to Cryopreservation of Primary Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13706689#d-trehalose-dihydrate-vs-dmso-as-a-
cryoprotectant-for-primary-cells]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b13706689?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3842503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3842503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9145333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9145333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://www.researchgate.net/figure/Schematic-of-localisation-of-trehalose-compared-to-DMSO-during-cryopreservation-green_fig4_382419724
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00174e
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00174e
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00174e
https://www.tandfonline.com/doi/full/10.1080/09712119.2022.2161551
https://pmc.ncbi.nlm.nih.gov/articles/PMC5403297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5403297/
https://www.spandidos-publications.com/10.3892/br.2017.859
https://www.researchgate.net/publication/313735531_Effect_of_trehalose_on_cryopreservation_of_pure_peripheral_blood_stem_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5602551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5602551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5602551/
https://www.benchchem.com/product/b13706689#d-trehalose-dihydrate-vs-dmso-as-a-cryoprotectant-for-primary-cells
https://www.benchchem.com/product/b13706689#d-trehalose-dihydrate-vs-dmso-as-a-cryoprotectant-for-primary-cells
https://www.benchchem.com/product/b13706689#d-trehalose-dihydrate-vs-dmso-as-a-cryoprotectant-for-primary-cells
https://www.benchchem.com/product/b13706689#d-trehalose-dihydrate-vs-dmso-as-a-cryoprotectant-for-primary-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13706689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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